(2-Bromo-4-methoxyphenyl)methanamine
Description
(2-Bromo-4-methoxyphenyl)methanamine (CAS: 264909-78-6) is a benzylamine derivative featuring a bromine atom at the 2-position and a methoxy group at the 4-position of the phenyl ring. Its molecular formula is C₈H₁₀BrNO, with a molecular weight of 216.08 g/mol. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as a building block for more complex molecules. Notably, its structural analogs and derivatives have been investigated for applications in crystallography, drug discovery, and materials science .
Properties
IUPAC Name |
(2-bromo-4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPWNLAHPISBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294548 | |
| Record name | 2-Bromo-4-methoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97640-51-2 | |
| Record name | 2-Bromo-4-methoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97640-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-methoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methoxyphenyl)methanamine typically involves the bromination of 4-methoxybenzylamine. One common method is the electrophilic aromatic substitution reaction, where 4-methoxybenzylamine is treated with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methoxyphenyl)methanamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding 4-methoxybenzylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products like 2-azido-4-methoxybenzylamine or 2-thiocyanato-4-methoxybenzylamine.
Oxidation: Products like 2-bromo-4-methoxybenzaldehyde or 2-bromo-4-methoxybenzoic acid.
Reduction: 4-methoxybenzylamine.
Scientific Research Applications
Antibacterial Activity
Research has shown that (2-Bromo-4-methoxyphenyl)methanamine exhibits significant antibacterial properties. Its structure allows it to interact with bacterial enzymes and DNA, inhibiting growth in various strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Klebsiella pneumoniae | 16 µg/mL | |
| Staphylococcus aureus | 64 µg/mL |
The mechanism of action is believed to involve the disruption of essential metabolic pathways in bacteria, potentially targeting cytochrome P450 enzymes which are crucial for drug metabolism and synthesis of biomolecules.
Potential Therapeutic Applications
The compound has been investigated for its potential use in treating various conditions, including cardiovascular diseases and bacterial infections. The presence of the bromine atom enhances its reactivity, making it a suitable candidate for further modification into more complex therapeutic agents.
Synthesis of Complex Molecules
This compound serves as an intermediate in the synthesis of more complex organic molecules. It can be utilized in various reactions such as:
- Electrophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles, allowing for the introduction of different functional groups.
- Coupling Reactions : It can participate in cross-coupling reactions like Suzuki or Sonogashira reactions to form biaryl compounds.
Case Study: Synthesis of Novel Compounds
A study demonstrated the use of this compound in synthesizing novel derivatives aimed at enhancing antibacterial activity. The compound was subjected to various coupling reactions, resulting in a series of derivatives that exhibited improved efficacy against resistant bacterial strains.
Development of Functional Materials
The compound is also explored in the development of functional materials due to its unique electronic properties. Its ability to form stable complexes with metals makes it useful in catalysis and as a precursor for advanced materials.
Case Study: Polymerization Studies
Research has indicated that this compound can be used as a monomer in polymerization processes to create conductive polymers. These materials have potential applications in electronics and sensors due to their enhanced conductivity and stability.
Mechanism of Action
The mechanism of action of (2-Bromo-4-methoxyphenyl)methanamine involves its interaction with various molecular targets. The bromine atom and methoxy group on the benzene ring influence its reactivity and binding affinity to different enzymes and receptors. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section provides a detailed comparison of (2-Bromo-4-methoxyphenyl)methanamine with key analogs, focusing on structural variations, synthesis routes, and functional properties.
Positional Isomers: Bromo-Methoxy Substitution Patterns
- (2-Bromo-5-methoxyphenyl)methanamine (CAS: 1261448-82-1): Structure: Bromine at 2-position, methoxy at 5-position. Applications: Limited data, but similar use in Suzuki-Miyaura cross-coupling reactions for drug intermediate synthesis .
(4-Bromo-3-methoxyphenyl)methanamine (CAS: 1097778-99-8):
- Structure : Bromine at 4-position, methoxy at 3-position.
- Key Differences : The meta-methoxy and para-bromo arrangement may enhance electronic effects in coordination chemistry.
- Synthesis : Likely involves bromination of pre-methoxylated aniline derivatives, followed by nitrile reduction (as seen in for related compounds) .
Functional Group Variants: Halogen and Electron-Withdrawing Groups
- (2-Bromo-4-chlorophenyl)methanamine (CAS: 874482-95-8): Structure: Chlorine replaces the methoxy group at the 4-position. Key Differences: The electron-withdrawing chlorine increases electrophilicity, altering reactivity in nucleophilic substitution reactions.
(2-Bromo-4-nitrophenyl)methanamine (CAS: 1184618-20-9):
Poly-Substituted Derivatives
(2,4,6-Trimethoxyphenyl)methanamine (CAS: N/A):
4-Bromo-2-methylbenzylamine (CAS: 376646-62-7):
Biological Activity
(2-Bromo-4-methoxyphenyl)methanamine is an organic compound with significant potential in various biological applications. Its structural characteristics, particularly the presence of bromine and methoxy groups, contribute to its reactivity and biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the molecular formula and features a bromine atom and a methoxy group attached to a phenyl ring. These functional groups enhance the compound's electronic properties, influencing its biological interactions and therapeutic potential.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom allows for nucleophilic substitution reactions, while the methoxy group can influence binding affinity. This compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural configuration.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit tubulin polymerization, leading to apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound's mechanism involves interaction at the colchicine-binding site on tubulin, which is critical for microtubule dynamics .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10-33 | Inhibition of tubulin polymerization |
| MDA-MB-231 | 23-33 | Induction of apoptosis |
Neuroprotective Effects
Additionally, there is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies indicate that it could modulate neurotransmitter systems and exhibit protective effects against neurodegenerative disorders .
Case Studies
- Study on Anticancer Activity : A study evaluated the compound's effect on MCF-7 cells, demonstrating significant reduction in cell viability at concentrations ranging from 10 µM to 33 µM. Flow cytometry confirmed that the compound induced G2/M phase arrest and subsequent apoptosis in treated cells .
- Neuroprotective Potential : Research exploring the neuroprotective effects indicated that this compound could modulate glutamate receptors, potentially reducing excitotoxicity associated with neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
